molecular formula C18H15ClN2O4S3 B12396303 Nlrp3-IN-6

Nlrp3-IN-6

Cat. No.: B12396303
M. Wt: 455.0 g/mol
InChI Key: WTXZNFZCCPBQIR-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards. The process may also include purification steps such as crystallization and chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-6 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures from linear precursors.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions involving this compound are typically intermediates that lead to the final active compound. These intermediates may include various substituted aromatic rings, heterocycles, and other functionalized molecules .

Properties

Molecular Formula

C18H15ClN2O4S3

Molecular Weight

455.0 g/mol

IUPAC Name

4-[(Z)-[3-[(5-chloro-2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide

InChI

InChI=1S/C18H15ClN2O4S3/c1-25-15-7-4-13(19)9-12(15)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8-

InChI Key

WTXZNFZCCPBQIR-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.